molecular formula C11H19F3N2 B11870007 1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine

1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine

Cat. No.: B11870007
M. Wt: 236.28 g/mol
InChI Key: DHABDHJYJDNGEU-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine is a sophisticated chemical scaffold designed for advanced pharmaceutical research and drug discovery. This compound integrates a piperidine ring, a prevalent nitrogen-containing heterocycle in bioactive molecules, with a strategically placed trifluoromethyl group. The presence of the trifluoromethyl group is a critical modification in medicinal chemistry, as it is known to enhance key properties of a molecule, including its metabolic stability and membrane permeability, which can lead to improved oral bioavailability . Piperidine derivatives are recognized for exhibiting a wide spectrum of biological activities, making them valuable core structures in the development of new therapeutic agents . The specific substitution pattern on this piperidine scaffold makes it a versatile and valuable building block for researchers working in areas such as hit-to-lead optimization and the synthesis of targeted libraries for biological screening. As a bifunctional compound, it can be used to explore novel chemical space and develop new compounds with potential pharmacological effects. This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19F3N2

Molecular Weight

236.28 g/mol

IUPAC Name

1-piperidin-4-yl-2-(trifluoromethyl)piperidine

InChI

InChI=1S/C11H19F3N2/c12-11(13,14)10-3-1-2-8-16(10)9-4-6-15-7-5-9/h9-10,15H,1-8H2

InChI Key

DHABDHJYJDNGEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C2CCNCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or sodium methoxide.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in the development of pharmacologically active agents. The trifluoromethyl group significantly alters the electronic properties of the molecule, which can enhance lipophilicity and bioavailability—critical factors in drug design. Research indicates that piperidine derivatives exhibit diverse biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that 1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine may act as an inhibitor of specific cancer cell lines. Its structural similarity to other piperidine derivatives has led to investigations into its efficacy against various cancers.
  • Antiviral Properties : Similar compounds have been studied for their antiviral activities, particularly against hepatitis C virus (HCV) infections. The ability of piperidine derivatives to modulate viral replication pathways is an area of ongoing research .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial effects. Studies involving related piperidine derivatives have demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications to the piperidine ring can enhance antimicrobial potency .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions typical for piperidine derivatives, facilitating the synthesis of more complex molecules. Some notable synthetic applications include:

  • Synthesis of Complex Molecules : The compound can be used as a building block in the synthesis of novel compounds with desired biological activities. Its trifluoromethyl group can be exploited to introduce further functional groups through nucleophilic substitutions or other organic transformations.
  • Reactions with Biological Targets : Research has focused on the interactions of this compound with enzymes and receptors, suggesting its potential role in modulating specific signaling pathways within biological systems.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

Case Study 1: Antiviral Activity

A study synthesized several piperidine derivatives related to this compound for evaluation against HCV. Among these, certain analogs exhibited significant inhibition of viral replication in cell cultures, highlighting the potential for developing antiviral therapies .

**Case

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The position of the trifluoromethyl group significantly impacts bioactivity. For example, aryl-CF₃ derivatives (e.g., 4m) exhibit enhanced blood-brain barrier penetration compared to aliphatic-CF₃ analogues .

Table 2: Enzymatic Inhibition and Pharmacokinetic Profiles

Compound Name Target Enzyme/Receptor IC₅₀/Ki Value Bioavailability Reference
1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine Not reported N/A N/A N/A
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) Acetylcholinesterase (AChE) 5.7 nM (IC₅₀) High (oral)
1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (12) Soluble epoxide hydrolase (sEH) 0.8 µM (Ki) Moderate
1-(4-Hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (Compound 6) α-Glucosidase 0.207 mM (IC₅₀) Not reported

Key Observations :

  • E2020 demonstrates the importance of rigid piperidine scaffolds in achieving nanomolar-level AChE inhibition, a benchmark for CNS-targeting agents .
  • Urea-linked piperidines (e.g., compound 12) show moderate-to-high enzyme inhibition but require structural optimization for improved bioavailability .

Biological Activity

1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H14_{14}F3_3N, with a molecular weight of approximately 236.28 g/mol. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, which are critical factors in drug design.

Biological Activities

Research indicates that piperidine derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have been studied for their potential to inhibit tumor growth by targeting various signaling pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity against certain pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits tumor cell proliferation in vitro
Anti-inflammatoryModulates cytokine production
AntimicrobialExhibits activity against specific bacterial strains

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of piperidine derivatives. Studies have shown that modifications to the piperidine ring can enhance or diminish activity against various targets. For instance, compounds with different substituents on the piperidine ring have been evaluated for their potency against Mycobacterium tuberculosis, revealing that specific configurations yield better therapeutic indices .

Table 2: SAR Insights

Compound NameStructural FeaturesBiological Activity
4-PiperidoneKetone at position 4Different functional properties
1-Methylpiperidin-2-oneMethyl group at position 1Lacks trifluoromethyl substitution
1-(Pyrrolidin-2-yl)-2-(trifluoromethyl)pyrrolidinePyrrolidine instead of piperidinePotentially different activity

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of piperidine derivatives:

  • Antituberculosis Activity : A study identified a piperidinol derivative with promising anti-tuberculosis activity, achieving a minimum inhibitory concentration (MIC) of 1.5 μg/mL. This compound was structurally similar to known drugs but demonstrated unique efficacy against tuberculosis .
  • RBP4 Antagonists : Research has highlighted the potential of certain piperidine derivatives as RBP4 antagonists, which can significantly reduce serum RBP4 levels and may have therapeutic implications for metabolic diseases .
  • MenA Inhibitors : Recent investigations into MenA inhibitors revealed that piperidine derivatives could effectively inhibit this target in Mycobacterium tuberculosis, showcasing their potential as new anti-tuberculosis agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Piperidin-4-yl)-2-(trifluoromethyl)piperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, piperidine scaffolds are often functionalized via coupling reactions (e.g., Buchwald-Hartwig amination) or alkylation using trifluoromethyl-containing reagents. Key variables include catalyst selection (e.g., palladium for coupling), solvent polarity (DMSO vs. THF), and temperature control to minimize side products like over-alkylated derivatives. Purification often requires column chromatography or recrystallization, with yields optimized by adjusting stoichiometry and reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and stereochemistry, especially for the trifluoromethyl group’s electron-withdrawing effects. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves 3D conformation. Computational tools like DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and guide structure-activity relationship (SAR) studies .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Begin with in vitro binding assays (e.g., radioligand displacement for CNS targets) and enzyme inhibition studies (e.g., acetylcholinesterase for neurodegenerative applications). Use cell viability assays (MTT or resazurin) to evaluate cytotoxicity. Dose-response curves and IC₅₀ calculations should employ triplicate measurements to ensure reproducibility. Positive controls (e.g., known piperidine-based inhibitors) are essential for benchmarking .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to target proteins, while molecular dynamics simulations assess stability. ADMET prediction tools (e.g., SwissADME) evaluate solubility, blood-brain barrier permeability, and metabolic stability. For example, the trifluoromethyl group’s lipophilicity can be balanced with polar substituents to improve oral bioavailability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using guidelines like OECD TG 428 for in vitro tests. Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Meta-analyses of published data should account for structural analogs (e.g., fluorinated piperidines) and experimental parameters .

Q. How does stereochemistry at the piperidine ring affect pharmacological activity, and what chiral resolution methods are effective?

  • Methodological Answer : Enantiomers may exhibit divergent target selectivity. Chiral HPLC (e.g., Chiralpak columns) or enzymatic resolution (lipases/esterases) can separate stereoisomers. Circular dichroism (CD) confirms absolute configuration. For example, the (R)-enantiomer might show higher affinity for serotonin receptors due to spatial compatibility with binding pockets .

Q. What advanced techniques mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Flow chemistry reduces side reactions by precise control of residence time and temperature. In-line analytics (PAT tools like FTIR) monitor reaction progress in real time. Design of Experiments (DoE) optimizes parameters (e.g., pH, catalyst loading). For example, trifluoroacetic acid scavengers can minimize unwanted acylation .

Key Considerations

  • Ethical Compliance : Use only for in vitro or computational studies; avoid unapproved biological testing .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectra and protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.